molecular formula C22H30N2O4 B11370311 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Cat. No.: B11370311
M. Wt: 386.5 g/mol
InChI Key: SFOJDGGEEPVRAE-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic acetamide derivative featuring a tert-butylphenoxy backbone linked to a morpholinoethyl-furan substituent via an acetamide bridge.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C22H30N2O4/c1-22(2,3)17-6-8-18(9-7-17)28-16-21(25)23-15-19(20-5-4-12-27-20)24-10-13-26-14-11-24/h4-9,12,19H,10-11,13-16H2,1-3H3,(H,23,25)

InChI Key

SFOJDGGEEPVRAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-tert-butylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Introduction of the furan moiety: The phenoxy intermediate is then reacted with a furan-containing compound under suitable conditions to introduce the furan moiety.

    Formation of the morpholinoethyl group: The final step involves the reaction of the intermediate with morpholine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy and furan moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) Key References
2-(4-(tert-Butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (Target) 4-tert-Butylphenoxy, morpholinoethyl-furan Not reported Not reported Hypothesized cytotoxicity (based on morpholine analogs)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthoxy, morpholinoethyl Not reported Not reported Cytotoxic (IC₅₀ ~3.16 µM, comparable to cisplatin)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) Butyryl-fluorophenoxy, n-butyl 75 82 Not reported
N-(1-Hydroxy-2-methylpropan-2-yl)-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 31) Butyryl-fluorophenoxy, hydroxy-2-methylpropan-2-yl 84 54 Not reported
N-(tert-Butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide 2-Fluorophenyl, tert-butyl, propyl 155–157 95 Not reported
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Furan-methyl, sulfonylhydrazinylidene-methylphenoxy Not reported Not reported Not reported
2-(4-tert-Butylphenoxy)-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide 4-tert-Butylphenoxy, 4-fluorophenyl-sulfonamide Not reported Not reported Not reported

Key Observations

Structural Variations and Physicochemical Properties: The target compound’s morpholinoethyl-furan group distinguishes it from analogs like Compound 30 (n-butyl) and Compound 31 (hydroxy-2-methylpropan-2-yl), which exhibit higher yields (82% and 54%, respectively) but lack heterocyclic motifs . The naphthoxy-morpholinoethyl analog () demonstrates significant cytotoxicity (IC₅₀ ~3.16 µM), indicating that the morpholinoethyl group may enhance bioactivity when paired with aromatic systems .

Synthetic Efficiency :

  • The target compound’s synthesis likely involves multi-step routes, as seen in morpholin-2-one derivatives (e.g., alkylation, acylation, and reductive amination steps) . By contrast, Compound 6 () achieves a 95% yield via a one-pot multicomponent reaction, highlighting trade-offs between structural complexity and synthetic efficiency .

Biological Activity: While direct activity data for the target compound are lacking, the naphthoxy-morpholinoethyl analog () shows cisplatin-level cytotoxicity, suggesting that morpholinoethyl-acetamide derivatives warrant further exploration as anticancer agents . The furan group in the target compound may modulate selectivity, as seen in , where a furan-methyl substituent is incorporated into a sulfonylhydrazine scaffold .

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O4 , with a molecular weight of approximately 390.49 g/mol . The structure features a tert-butyl group, a phenoxy moiety, and a morpholinoethyl segment, which contribute to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide exhibit significant antimicrobial properties. For instance, compounds designed based on this framework have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Other research has highlighted the anti-inflammatory potential of related compounds. For example, derivatives that incorporate the furan moiety have been studied for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Study 1: Antitubercular Activity

In a recent study focused on novel antitubercular agents, several compounds structurally related to our compound were synthesized and tested. Among them, some exhibited significant activity against Mycobacterium tuberculosis with IC90 values indicating effective bactericidal properties .

Study 2: Cytotoxicity Assessment

A cytotoxicity study evaluated the safety profile of these compounds on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at therapeutic concentrations, supporting their potential as safe therapeutic agents .

The proposed mechanisms for the biological activity of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/IC90 ValuesReference
AntitubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μM
CytotoxicityHEK-293 CellsNon-toxic
Anti-inflammatoryVarious In Vitro ModelsSignificant inhibition

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